molecular formula C10H10N4O B8348290 4-(4-Amino-3-formyl-5-methylphenyl)-1,2,4-triazole

4-(4-Amino-3-formyl-5-methylphenyl)-1,2,4-triazole

Cat. No.: B8348290
M. Wt: 202.21 g/mol
InChI Key: UIKUJTQGSVGAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-3-formyl-5-methylphenyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-3-methyl-5-(1,2,4-triazol-4-yl)benzaldehyde

InChI

InChI=1S/C10H10N4O/c1-7-2-9(14-5-12-13-6-14)3-8(4-15)10(7)11/h2-6H,11H2,1H3

InChI Key

UIKUJTQGSVGAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C=O)N2C=NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 4-(4-amino-3-iodo-5-methylphenyl)-1,2,4-triazole (3.0 g) and tetrakis (triphenylphosphine) palladium (0) (1.0 g) in THF (300 cm3) was deoxygenated with a stream of nitrogen for 0.5 hours. The mixture was then placed under carbon monoxide (ca 2 atmospheres pressure), warmed to 50°, and a solution of tri-n-butyltin hydride (3.2 g) in THF (200 cm3) was added dropwise over 4 hours. After a further 0.5 hours, the mixture was poured onto an aqueous solution of potassium fluoride (10 g) in water (200 cm3) and the mixture was extracted with dichloromethane (5×200 cm3). The combined and dried (MgSO4) extracts were evaporated in vacuo and the residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]), eluting with dichloromethane:methanol, 9:1. Combination and evaporation of the appropriate fractions gave a solid which was recrystallised from ethyl acetate-methanol to afford the title compound, m.p. 250°-252° (1.87 g), characterised spectroscopically to be identical to the product of Preparation 30.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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